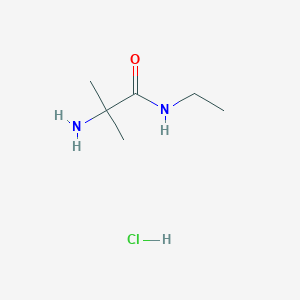
4-Azido-3-iodo-7-azaindole
Vue d'ensemble
Description
4-Azido-3-iodo-7-azaindole is a heterocyclic compound with the molecular formula C7H4IN5 . It belongs to the class of azaindoles, which are characterized by a pyridine ring fused with a pyrrole ring. This compound contains both iodine and azide functional groups, making it an interesting building block for drug discovery and synthetic chemistry .
Synthesis Analysis
Several synthetic methods have been developed for azaindoles, including 4-azido-3-iodo-7-azaindole. Notably, microwave-assisted heating has been employed to accelerate the synthesis of 1,3- and 1,3,6-substituted 7-azaindoles from nicotinic acid derivatives or 2,6-dichloropyridine. This method provides good overall yields and enhances reaction efficiency .
Molecular Structure Analysis
The molecular structure of 4-Azido-3-iodo-7-azaindole consists of a pyridine ring fused with a pyrrole ring. The iodine atom is attached at position 3, and the azide group is at position 4. The compound’s chemical formula is C7H4IN5 .
Chemical Reactions Analysis
4-Azido-3-iodo-7-azaindole can participate in various chemical reactions, including cross-coupling reactions, cyclizations, and functionalizations. Researchers have explored its reactivity in metal-catalyzed cross-coupling and C–H bond functionalized reactions. These reactions allow for the introduction of diverse substituents, making it a valuable scaffold for drug development .
Applications De Recherche Scientifique
Synthesis and Structural Applications
4-Azido-3-iodo-7-azaindole, a derivative of 7-azaindole, has versatile applications in scientific research. Zhdankin et al. (1996) highlighted the use of azidoiodinanes, which can be prepared from benziodoxoles and trimethylsilyl azide, as potentially useful reagents for direct azidation of organic substrates, showcasing the importance of azides in chemical synthesis (Zhdankin et al., 1996). Maag et al. (1992) also discussed the synthesis of nucleosides substituted with an azido group, indicating the role of azido substitution in medicinal chemistry (Maag et al., 1992).
Antioxidant and Enzyme Inhibition
Samet İzgi et al. (2022) reported on 7-azaindole-based 1,3,4-oxadiazoles and their potential as antioxidants and α-glucosidase inhibitors, signifying the biological importance of these compounds (Samet İzgi et al., 2022). The synthesis and molecular docking studies provided insights into their interactions with the α-glucosidase enzyme, further highlighting the significance of such compounds in enzyme inhibition and potential therapeutic applications.
Luminescence and Material Science
Zhao and Wang (2010) explored 7-azaindole derivatives for their luminescence properties, revealing their potential in biological probes, imaging, and materials science applications. The coordination chemistry of 7-azaindole and its derivatives was also noted, which is crucial for the development of organic light-emitting diodes and in the activation of chemical bonds (Zhao & Wang, 2010).
Synthetic Methodologies
Schirok et al. (2006) described a flexible synthesis of 7-azaindoles, emphasizing their role as building blocks in medicinal chemistry. The use of microwave heating for accelerating synthesis and the potential for further functionalizations of the products showcased the importance of these compounds in drug development (Schirok et al., 2006).
Propriétés
IUPAC Name |
4-azido-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN5/c8-4-3-11-7-6(4)5(12-13-9)1-2-10-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYZRXFGICUPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1N=[N+]=[N-])C(=CN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276280 | |
| Record name | 4-Azido-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-azido-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1190322-63-4 | |
| Record name | 4-Azido-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Azido-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5-Bromo-2-pyridinyl)amino]-2-butanol](/img/structure/B1525156.png)
![2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1525159.png)
![2-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525160.png)




![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride](/img/structure/B1525169.png)


![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride](/img/structure/B1525172.png)

![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine](/img/structure/B1525174.png)
